

## Niclosamide: A Technical Guide to its Antimicrobial and Antifungal Activities

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                    |           |
|----------------------|--------------------|-----------|
| Compound Name:       | Niclosamide sodium |           |
| Cat. No.:            | B12710930          | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Niclosamide, an FDA-approved anthelmintic drug, has garnered significant attention for its potential as a repurposed antimicrobial and antifungal agent.[1][2] This salicylanilide compound has demonstrated potent activity against a range of pathogens, including multidrug-resistant bacteria and fungi.[2] Its multifaceted mechanism of action, which includes the disruption of crucial cellular processes, makes it a compelling candidate for further investigation and development in an era of growing antimicrobial resistance. This technical guide provides an indepth overview of the antimicrobial and antifungal properties of niclosamide, focusing on its mechanisms of action, quantitative efficacy data, and detailed experimental protocols for its evaluation.

#### **Mechanisms of Action**

Niclosamide exerts its antimicrobial and antifungal effects through several distinct mechanisms, often impacting multiple cellular pathways simultaneously.

## Mitochondrial Uncoupling and Disruption of Energy Metabolism

A primary mechanism of niclosamide is the uncoupling of oxidative phosphorylation in mitochondria.[3] By acting as a protonophore, it dissipates the proton motive force across the



inner mitochondrial membrane, which is essential for ATP synthesis.[3] This disruption of the electrochemical gradient leads to a rapid depletion of intracellular ATP, ultimately causing metabolic collapse and cell death.[4][5] In fungal cells, such as Candida albicans, this mitochondrial dysfunction also leads to the generation of reactive oxygen species (ROS), contributing to cellular damage.[3]

#### **Inhibition of Quorum Sensing**

Niclosamide has been shown to interfere with quorum sensing (QS), a cell-to-cell communication system used by bacteria to coordinate virulence gene expression and biofilm formation.[6][7] In Pseudomonas aeruginosa, niclosamide inhibits the production of acylhomoserine lactone (AHL) signal molecules, which are key components of the Las and Rhl QS systems.[6][7] By disrupting these signaling pathways, niclosamide can attenuate the production of virulence factors such as elastase, pyocyanin, and rhamnolipids, thereby reducing the pathogenicity of the bacteria.[7]

#### **Biofilm Disruption**

The ability of niclosamide to interfere with biofilm formation is a critical aspect of its antimicrobial activity.[2] It can both prevent the initial attachment of bacterial and fungal cells to surfaces and disrupt established biofilms.[2][8] In Staphylococcus aureus, niclosamide has been shown to inhibit biofilm maturation.[9] In Candida albicans, it not only inhibits biofilm formation but can also trigger the detachment of mature biofilms.[8]

#### **Alteration of Cell Membrane Potential**

Niclosamide can also affect the cell membrane potential of bacteria, although the exact mechanism is not fully elucidated.[2] This effect may be linked to its protonophore activity, leading to a collapse of the membrane potential and subsequent cellular dysfunction.

### **Quantitative Antimicrobial and Antifungal Activity**

The following tables summarize the Minimum Inhibitory Concentrations (MICs) of niclosamide against a range of bacterial and fungal species as reported in various studies.

## Table 1: Antibacterial Activity of Niclosamide against Gram-Positive Bacteria



| Bacterial Species          | Strain(s)                                                         | MIC Range (μg/mL) | Reference(s) |
|----------------------------|-------------------------------------------------------------------|-------------------|--------------|
| Staphylococcus<br>aureus   | MRSA MW2,<br>Newman, RN4220,<br>RN6390, USA100,<br>USA300, USA400 | <0.0625 - 0.125   | [2]          |
| Staphylococcus<br>aureus   | ATCC 29213, MRSA-<br>1 (DL-5F2), MRSA-2<br>(DN-65)                | 0.06 - 0.125      | [2]          |
| Staphylococcus aureus      | MRSA                                                              | 0.156 - 0.313     | [2]          |
| Staphylococcus epidermidis | -                                                                 | 0.063 - 0.125     | [2]          |
| Enterococcus faecium       | VRE (15 clinical isolates)                                        | 1 - 8             | [2]          |
| Enterococcus faecalis      | VRE                                                               | 32 - 128          | [10]         |

**Table 2: Antibacterial Activity of Niclosamide against** 

**Gram-Negative Bacteria** 

| Bacterial Species         | Strain(s)  | MIC Range (μg/mL) | Reference(s) |
|---------------------------|------------|-------------------|--------------|
| Pseudomonas<br>aeruginosa | PAO1       | >64               | [11]         |
| Escherichia coli          | -          | >64               | [11]         |
| Klebsiella<br>pneumoniae  | -          | >64               | [11]         |
| Helicobacter pylori       | ATCC 49503 | 0.25              | [2]          |

Note: Niclosamide generally exhibits poor standalone activity against many Gram-negative bacteria due to efflux pumps. However, it can act synergistically with other antibiotics like colistin to overcome resistance.[12][13]



**Table 3: Antifungal Activity of Niclosamide** 

| Fungal Species                   | Strain(s)                   | MIC Range (μg/mL)             | Reference(s) |
|----------------------------------|-----------------------------|-------------------------------|--------------|
| Candida albicans                 | SC5314                      | 0.16 - 1.64                   | [2]          |
| Candida albicans                 | (Fluconazole-<br>resistant) | 0.5 - 2 (as<br>nanoparticles) | [2]          |
| Candida auris                    | -                           | >100                          | [8]          |
| Cryptococcus neoformans          | JEC21                       | <0.78                         | [14]         |
| Cryptococcus neoformans          | H99                         | 1.56                          | [14]         |
| Aspergillus fumigatus            | AF293                       | >100                          | [14]         |
| Sporothrix brasiliensis          | (17 clinical isolates)      | 0.2 - 3.27                    | [2]          |
| Paracoccidioides<br>brasiliensis | -                           | ~0.33 (fungicidal)            | [14]         |
| Histoplasma<br>capsulatum        | -                           | ~0.33 (fungicidal)            | [14]         |

## **Experimental Protocols**

The following are detailed methodologies for key experiments used to evaluate the antimicrobial and antifungal activities of niclosamide.

# Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

#### Materials:

96-well microtiter plates



- Sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
- Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity
- Niclosamide stock solution
- Sterile diluent (e.g., DMSO)
- Microplate reader

#### Procedure:

- Prepare a serial two-fold dilution of niclosamide in the appropriate broth directly in the 96-well plate. The final volume in each well should be 100 μL.
- Prepare a bacterial or fungal inoculum suspension in the corresponding broth, adjusted to a concentration of approximately 5 x 10<sup>5</sup> CFU/mL.
- Inoculate each well (except for the sterility control) with 100 μL of the standardized inoculum.
   The final volume in each well will be 200 μL.
- Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).
- Seal the plates and incubate at 35-37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for yeast.
- The MIC is determined as the lowest concentration of niclosamide at which there is no
  visible growth, which can be assessed visually or by measuring the optical density at 600 nm
  using a microplate reader.

### **Crystal Violet Biofilm Inhibition Assay**

This assay quantifies the ability of a compound to inhibit biofilm formation.

#### Materials:

96-well flat-bottom microtiter plates



- Bacterial or fungal culture
- Appropriate growth medium (e.g., Tryptic Soy Broth with glucose for S. aureus, RPMI-1640 for C. albicans)
- Niclosamide stock solution
- 0.1% (w/v) crystal violet solution
- 30% (v/v) acetic acid
- Phosphate-buffered saline (PBS)
- Microplate reader

#### Procedure:

- Add 100  $\mu$ L of sterile growth medium containing serial dilutions of niclosamide to the wells of a 96-well plate.
- Add 100 μL of a standardized microbial suspension (e.g., 1 x 10<sup>6</sup> CFU/mL) to each well.
- Include a growth control (medium and microbes, no drug) and a sterility control (medium only).
- Incubate the plate under appropriate conditions to allow for biofilm formation (e.g., 24-48 hours at 37°C).
- After incubation, gently aspirate the medium and wash the wells twice with PBS to remove planktonic cells.
- Air-dry the plate and then stain the adherent biofilms with 150  $\mu$ L of 0.1% crystal violet solution for 15 minutes at room temperature.
- Wash the wells three times with PBS to remove excess stain and then air-dry.
- Solubilize the bound crystal violet by adding 200 μL of 30% acetic acid to each well.



 Measure the absorbance at 570 nm using a microplate reader. The reduction in absorbance in the presence of niclosamide compared to the growth control indicates the inhibition of biofilm formation.

### Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key mechanisms of action and experimental workflows related to niclosamide's antimicrobial and antifungal activities.

## Mechanism of Action: Mitochondrial Uncoupling in Fungi



Click to download full resolution via product page

Caption: Niclosamide acts as a protonophore, dissipating the proton gradient across the inner mitochondrial membrane.

## Mechanism of Action: Quorum Sensing Inhibition in P. aeruginosa





Click to download full resolution via product page

Caption: Niclosamide inhibits the synthesis of AHL signal molecules, thereby disrupting quorum sensing-regulated processes.

### **Experimental Workflow: MIC Determination**





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. researchgate.net [researchgate.net]
- 2. Drug Repurposing: Research Progress of Niclosamide and Its Derivatives on Antibacterial Activity PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Niclosamide as a repurposing drug against Gram-positive bacterial infections PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Niclosamide induces mitochondria fragmentation and promotes both apoptotic and autophagic cell death PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New life for an old drug: the anthelmintic drug niclosamide inhibits Pseudomonas aeruginosa quorum sensing PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New Life for an Old Drug: the Anthelmintic Drug Niclosamide Inhibits Pseudomonas aeruginosa Quorum Sensing PMC [pmc.ncbi.nlm.nih.gov]
- 8. Niclosamide-loaded nanoparticles disrupt Candida biofilms and protect mice from mucosal candidiasis PMC [pmc.ncbi.nlm.nih.gov]
- 9. Topical niclosamide (ATx201) reduces Staphylococcus aureus colonization and increases Shannon diversity of the skin microbiome in atopic dermatitis patients in a randomized, double-blind, placebo-controlled Phase 2 trial PMC [pmc.ncbi.nlm.nih.gov]
- 10. Repurposing Niclosamide for Intestinal Decolonization of Vancomycin-resistant Enterococci PMC [pmc.ncbi.nlm.nih.gov]
- 11. Niclosamide as a Repurposing Drug against Corynebacterium striatum Multidrug-Resistant Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Synergistic Activity of Niclosamide in Combination With Colistin Against Colistin-Susceptible and Colistin-Resistant Acinetobacter baumannii and Klebsiella pneumoniae [frontiersin.org]
- 13. Synergistic Activity of Niclosamide in Combination With Colistin Against Colistin-Susceptible and Colistin-Resistant Acinetobacter baumannii and Klebsiella pneumoniae -PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Antifungal Potential of Niclosamide and Structurally Related Salicylanilides PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Niclosamide: A Technical Guide to its Antimicrobial and Antifungal Activities]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b12710930#basic-research-on-niclosamide-s-antimicrobial-and-antifungal-activities]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com